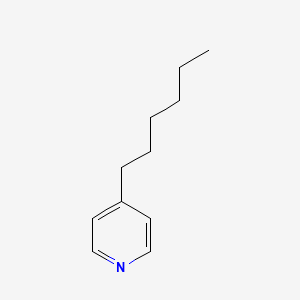

4-Hexylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.orgnih.gov This fundamental structure gives rise to a vast class of compounds known as pyridine derivatives, which are of immense importance across various scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. ignited.in The presence of the nitrogen atom makes the pyridine ring basic, water-soluble, and capable of forming hydrogen bonds, properties that are highly valuable in drug design and materials engineering. eurekaselect.com

In the realm of medicinal chemistry, the pyridine scaffold is a ubiquitous component found in numerous natural products like vitamins (niacin and pyridoxine) and alkaloids. nih.govignited.in Its unique chemical properties allow for easy functionalization and conversion into a wide array of derivatives, making it a privileged pharmacophore. nih.gov Consequently, pyridine derivatives are integral to a multitude of pharmaceutical drugs, demonstrating a broad spectrum of biological activities. eurekaselect.comijnrd.org The ongoing development of new drugs containing the pyridine moiety underscores its enduring relevance in addressing diverse health challenges. ijnrd.org

Beyond pharmaceuticals, pyridine and its derivatives serve as crucial building blocks and reagents in organic synthesis and materials science. ijnrd.orgresearchgate.net They are used as ligands for organometallic compounds, in asymmetric catalysis, and as components in the development of functional nanomaterials. nih.gov The versatility of the pyridine ring allows for its incorporation into complex molecular architectures, leading to materials with specific optical, chemical, and physical properties. nih.gov Research into pyridine derivatives is driven by their potential applications in areas such as solar cells, corrosion inhibition, and the formation of metal-organic frameworks. researchgate.net

Research Trajectories of 4-Hexylpyridine: A Comprehensive Overview

This compound is a specific derivative of pyridine that has garnered attention in several specialized areas of chemical research. Its structure, featuring a six-carbon alkyl chain attached to the fourth position of the pyridine ring, imparts distinct physicochemical properties that researchers have leveraged in materials science and synthetic chemistry.

One significant area of research involves the use of this compound and related alkylpyridines in the field of liquid crystals. researchgate.net The molecular shape and polarity of such compounds can influence the formation and properties of mesophases. Studies have explored how the introduction of alkyl-substituted pyridine rings into molecular cores affects liquid crystalline behavior, which is fundamental for the development of materials used in display applications. researchgate.netresearchgate.net For instance, research on 2,5-disubstituted pyridine derivatives, including structures containing hexyl groups, aims to establish structure-property relationships to create suitable components for liquid crystal materials. researchgate.net

In materials science, this compound serves as a building block for more complex functional materials. It is listed as a liquid crystal (LC) building block and is relevant to the synthesis of polymers and supramolecular structures. ambeed.com For example, polymers such as poly(6-hexylpyridine-2,5-diyl) have been synthesized and characterized for their n-type conducting properties, highlighting the role of alkylpyridine units in creating soluble, high-molecular-weight conjugated polymers for electronic applications. acs.org Furthermore, this compound has been used in the development of antimicrobial surfaces, where a poly(4-vinyl-N-hexylpyridine) carrier was used to anchor an antimicrobial agent, creating a contact-killing surface effective against various bacteria. mdpi.com

In synthetic chemistry, methods have been developed for the regioselective synthesis of C4-alkylated pyridines, a class of compounds to which this compound belongs. chemrxiv.org These methods are crucial as they provide access to valuable chemical intermediates that might be challenging to prepare otherwise. chemrxiv.org this compound has also been used as a starting reagent in the synthesis of other complex molecules, such as N-arylpyridinium salts, which are investigated for potential applications like mitochondria-targeted antioxidants. nih.gov

Chemical Data for this compound

| Property | Value |

| CAS Number | 27876-24-0 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol ncats.io |

| Density | 0.901 g/mL stenutz.eu |

| Refractive Index | 1.489 stenutz.eu |

| InChI Key | YWSGFNIDQLIDGL-UHFFFAOYSA-N ncats.io |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hexylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-6-11-7-9-12-10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGFNIDQLIDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182174 | |

| Record name | 4-Hexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27876-24-0 | |

| Record name | 4-Hexylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27876-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hexylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBL89NJ8Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hexylpyridine and Its Structural Analogues

Visible-Light-Mediated Three-Component Decarboxylative Coupling Reactions

A novel approach to the 4-alkylation of pyridines involves a visible-light-mediated three-component decarboxylative coupling reaction. researcher.lifeacs.org This method utilizes an olefin, an aryloxyacetic acid, and a cyanopyridine to generate 4-alkylpyridines. acs.org The reaction is initiated by the single-electron oxidation of an aryloxyacetate anion by a photocatalyst, leading to the formation of an aryloxymethyl radical after decarboxylation. This radical then adds to the olefin. Concurrently, 4-cyanopyridine (B195900) is reduced to its anion radical, which then recombines with the olefin-adduct radical, ultimately yielding the 4-alkylated pyridine (B92270) product after the elimination of a cyanide anion. acs.org

This photocatalyzed reaction offers several advantages, including mild reaction conditions, a one-pot multicomponent protocol, and good tolerance of various functional groups, making it a practical method for synthesizing novel 4-alkylpyridines with potential pharmaceutical value. researcher.lifeacs.org

Base-Promoted One-Pot Four-Component Domino Strategies

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. A base-promoted one-pot four-component domino strategy has been developed for the synthesis of multifunctionalized dihydropyridinones, which can be subsequently converted to substituted pyridines. nih.govacs.org

This particular strategy involves the reaction of aldehydes and ketones with Meldrum's acid and ammonium (B1175870) acetate. nih.govacs.org This [1+2+1+2] four-component domino cyclization reaction is notable for its use of inexpensive and readily available starting materials. nih.gov The resulting dihydropyridinone structures can serve as versatile intermediates for the synthesis of trisubstituted and tetrasubstituted pyridines. nih.govacs.org

Metalation and Capture Reactions for C4-Functionalization of Pyridines

Directing the functionalization of pyridines to the C4-position, remote from the nitrogen atom, has been a persistent challenge in synthetic chemistry. researchgate.netnih.gov A significant advancement in this area is the use of metalation and capture reactions. One such method employs n-butylsodium to deprotonate pyridine selectively at the C4-position, overcoming the typical addition reactions observed with organolithium bases. researchgate.netnih.gov

The resulting 4-sodiopyridines can then undergo transition-metal-free alkylation with various primary alkyl halides. researchgate.netnih.gov Furthermore, transmetalation of the 4-sodiopyridine to zinc chloride allows for subsequent Negishi cross-coupling reactions with a range of aromatic and heteroaromatic halides. researchgate.netnih.gov Mechanistic studies have revealed two pathways for this C4 selectivity: direct deprotonation at C4 in 2,6-disubstituted pyridines, and an intermolecular exchange of metalation sites leading to the thermodynamically favored C4-metalated species in unsubstituted pyridine. researchgate.netnih.gov Another approach utilizes mechanochemically activated magnesium metal for the direct C4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity and tolerance of various functional groups. organic-chemistry.org

Catalytic Cross-Coupling Approaches (e.g., Grignard Reagents and Halopyridines)

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis. The coupling of Grignard reagents with halopyridines provides a direct method for introducing alkyl and aryl substituents onto the pyridine ring. Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to traditional palladium and nickel-based systems. organic-chemistry.orgacgpubs.org

Low-valent iron complexes can catalyze the cross-coupling of various substrates, including alkyl halides, with Grignard reagents under mild conditions, often with very short reaction times. organic-chemistry.org This methodology is highly chemoselective and tolerates a wide array of functional groups. organic-chemistry.org The catalytic cycle is believed to involve the formation of a low-valent iron cluster, which then participates in oxidative addition, transmetalation, and reductive elimination steps. acgpubs.org Specifically for pyridine synthesis, the coupling of hexylmagnesium chloride with halopyridines in the presence of an iron catalyst can furnish 4-hexylpyridine. acgpubs.org

Regioselective Alkylation Strategies, including Minisci-Type Reactions

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, including pyridines. wikipedia.org This radical-based method typically involves the reaction of a protonated heterocycle with a carbon-centered radical generated from a carboxylic acid or other radical precursor. wikipedia.orgchim.it However, a major challenge with the Minisci reaction is controlling the regioselectivity, as it often yields a mixture of C2 and C4-alkylated isomers. nih.govwikipedia.org

Recent advancements have focused on achieving high regioselectivity for C4-alkylation. One notable strategy involves the use of a removable blocking group on the pyridine nitrogen. nih.govchemistryviews.orgorganic-chemistry.org

Utilization of Blocking Groups for C4 Selectivity in Pyridine Alkylation

To overcome the issue of poor regioselectivity in Minisci-type reactions, a practical approach utilizing a simple, inexpensive maleate-derived blocking group has been developed. nih.govorganic-chemistry.orgchemrxiv.org This blocking group is installed on the pyridine nitrogen, and the resulting pyridinium (B92312) salt directs the incoming alkyl radical exclusively to the C4-position under acid-free Minisci conditions. nih.govorganic-chemistry.org

The reaction proceeds via a decarboxylative Minisci alkylation, where a range of primary, secondary, and tertiary carboxylic acids can serve as the alkyl source. nih.govchemistryviews.org The blocking group can be easily removed after the alkylation step, providing the desired C4-alkylated pyridine in good yields. organic-chemistry.org This method is scalable and offers a more practical and cost-effective route to many C4-alkylated pyridines compared to previous methods. nih.govchemistryviews.org

Below is a table summarizing the general procedure for this regioselective C4-alkylation:

| Step | Reagents and Conditions | Purpose |

| 1. Blocking Group Installation | Pyridine, Maleic Acid, then esterification | Formation of a stable pyridinium salt with a fumarate-derived blocking group. chemistryviews.org |

| 2. Minisci Alkylation | Pyridinium salt, Carboxylic acid, (NH₄)₂S₂O₈, AgNO₃, DCE/H₂O, 50 °C | Decarboxylative C4-alkylation of the pyridinium salt. nih.govorganic-chemistry.orgacs.org |

| 3. Blocking Group Removal | DBU, Dichloromethane (B109758), room temperature | Removal of the blocking group to yield the C4-alkylated pyridine. organic-chemistry.org |

Diversification of Synthetic Routes via Pyridine Ring Modifications

The modification of a pre-existing pyridine ring is a valuable strategy for accessing a diverse range of substituted pyridines. One such approach involves the nucleophilic aromatic substitution of a suitable leaving group at the C4-position. For instance, 4-chloropyridine-3-sulfonamide (B47618) can be reacted with sodium azide (B81097) to produce 4-azidopyridine-3-sulfonamide. mdpi.com The azide group can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various terminal alkynes to introduce a wide array of substituents at the C4 position via a 1,2,3-triazole linker. mdpi.com

Another powerful strategy for diversification is a deconstruction-reconstruction approach. nih.gov In this method, a pyrimidine (B1678525) ring is first activated to form an N-arylpyrimidinium salt. This salt can then be cleaved to generate a three-carbon iminoenamine building block. This reactive intermediate can then be used in various heterocycle-forming reactions to reconstruct a new, diversified pyridine ring or other heterocyclic systems. nih.gov This strategy allows for the modification of complex molecules and the generation of chemical libraries for structure-activity relationship studies. nih.gov

Mechanistic Investigations of 4 Hexylpyridine Reactivity

Elucidation of Reaction Pathways using Advanced Spectroscopic Techniques

The study of reaction mechanisms for compounds like 4-hexylpyridine heavily relies on advanced spectroscopic methods to identify intermediates and characterize transition states. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) spectroscopy, and mass spectrometry provide critical insights into the molecular transformations that occur during a reaction.

Detailed research findings have demonstrated the power of ¹H NMR spectroscopy in probing the thermodynamics of pyridine (B92270) coordination to metal centers. nih.gov For this compound, coordination to a metal complex, such as a palladium or platinum pincer complex, would induce significant changes in the chemical shifts of the pyridine ring protons as well as the protons on the hexyl chain. By monitoring these shifts and their concentration dependence, equilibrium constants for ligand association and dissociation can be precisely determined. nih.gov For instance, the coordination of the pyridine nitrogen to an electron-deficient metal center typically causes a downfield shift of the aromatic protons due to the withdrawal of electron density from the ring.

The following interactive table illustrates the hypothetical, yet representative, ¹H NMR chemical shift changes for the aromatic protons of this compound upon coordination to a generic metal center 'M'.

| Proton Position | δ (ppm) Free Ligand | δ (ppm) Coordinated Ligand | Δδ (ppm) |

| H-2, H-6 | ~8.50 | ~8.75 | +0.25 |

| H-3, H-5 | ~7.20 | ~7.40 | +0.20 |

This table demonstrates the expected downfield shift of pyridine ring protons upon coordination to an electrophilic metal center, a key indicator of ligand binding that can be monitored spectroscopically.

Spectrophotometric titrations using UV-Vis spectroscopy are also employed to determine the ionization constant (pKBH+) of alkylpyridines, providing a measure of their basicity. tandfonline.com Such studies on 2-hexylpyridine (B72077) have laid the groundwork for understanding how the electronic properties of the hexyl-substituted ring influence its interaction with acids and other reagents. tandfonline.com

Radical Processes and Electron Transfer Mechanisms in Pyridine Functionalization

The functionalization of pyridine rings can proceed through radical-based mechanisms, which offer reactivity patterns distinct from traditional polar reactions. These processes often involve single-electron transfer (SET) to or from the pyridine moiety, generating radical ion intermediates that drive the reaction forward.

One prominent strategy is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. recercat.catchemrxiv.org While this reaction classically yields a mixture of C-2 and C-4 isomers, modern variants have been developed to achieve high regioselectivity. For a substrate like this compound, Minisci-type reactions would be directed towards the C-2 and C-6 positions. The generation of alkyl radicals from sources like carboxylic acids (via decarboxylation) allows for the introduction of new alkyl groups onto the pyridine core. chemrxiv.org

A more recent paradigm in radical chemistry is Radical Ligand Transfer (RLT), where a ligand is transferred from a redox-active metal complex to a radical intermediate. beilstein-journals.org This catalytic strategy allows for the formation of diverse C-X, C-N, and C-S bonds. beilstein-journals.org In the context of this compound, a radical generated on the hexyl chain via hydrogen atom transfer (HAT) could be functionalized through RLT, or a radical adding to the pyridine ring could be trapped by a ligand from a metal catalyst.

The table below summarizes key radical functionalization strategies applicable to pyridine systems.

| Reaction Type | Radical Source | Key Features | Regioselectivity on this compound |

| Minisci Reaction | Alkyl Radicals (e.g., from R-COOH) | Requires acidic conditions; functionalizes electron-deficient heterocycles. chemrxiv.org | C-2, C-6 |

| Photoredox Catalysis | Various (Alkenes, C-H bonds) | Uses light to generate radicals via SET; mild conditions. recercat.cat | C-2, C-6 or on hexyl chain |

| Radical Ligand Transfer (RLT) | HAT, Radical Addition | Catalytic transfer of X, N, S ligands from a metal to a radical. beilstein-journals.org | Site-dependent on initial radical generation |

Electron transfer (ET) is the fundamental step that initiates many of these radical processes. wikipedia.org ET can occur in an outer-sphere mechanism, where an electron "hops" through space between the pyridine substrate and a reductant/oxidant, or an inner-sphere mechanism, where a bridging ligand connects the two redox partners. wikipedia.org The efficiency of ET is governed by the redox potentials of the species involved and the distance between them. In biological systems and materials science, vectorial electron transfer through a series of redox-active centers is a crucial mechanism for long-range charge transport. wikipedia.org

Nucleophilic Displacement and Photoreactions within Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine derivatives bearing a suitable leaving group (e.g., a halide) at the 2- or 4-position. quimicaorganica.org The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the ability of the nitrogen atom to delocalize the negative charge. quimicaorganica.org For this compound, this pathway is primarily relevant if a leaving group were present at the C-2 position, as the hexyl group itself is not a viable leaving group under normal SNAr conditions.

Photochemical reactions provide an alternative avenue for pyridine functionalization. Upon absorption of UV light, pyridine can be excited to a higher energy state, altering its reactivity. Irradiations of pyridine in the presence of aliphatic amines have been shown to yield 2- and 4-substituted products, resulting from an attack at the α-C-H bond of the amine. For this compound, this suggests the possibility of intramolecular photoreactions, where an excited state of the pyridine ring could lead to hydrogen atom abstraction from the hexyl chain, followed by radical recombination to form cyclized products. Furthermore, photochemical methods can be used to generate pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species, enabling C-4 functionalization with high selectivity in specifically designed systems. recercat.cat Supramolecular templates can also be used to control the outcome of photoreactions in solution by pre-organizing the reactants. rsc.org

Influence of Substituent Electronic and Steric Effects on Reaction Kinetics and Thermodynamics

The hexyl group at the 4-position of the pyridine ring exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects. These effects modulate the kinetics (reaction rates) and thermodynamics (equilibrium positions) of its reactions.

Electronic Effects: The hexyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the pyridine ring, particularly at the nitrogen atom and the C-2/C-6 positions. nih.govdergipark.org.tr An increase in electron density at the nitrogen atom makes this compound more basic (higher pKa) than unsubstituted pyridine. This enhanced basicity affects any reaction involving protonation or coordination to a Lewis acid. dergipark.org.tr Conversely, the increased electron density on the ring deactivates it towards nucleophilic attack but activates it for electrophilic substitution, although the latter is still difficult due to the requirement of harsh conditions.

The following table compares the basicity (pKa) of pyridine with that of various substituted pyridines, illustrating the electronic influence of different functional groups.

| Compound | Substituent (at C-4) | pKa | Electronic Effect |

| Pyridine | -H | 5.25 | Neutral Reference |

| 4-Methylpyridine | -CH₃ | 6.02 | Electron-Donating (+I) |

| This compound | -C₆H₁₃ | ~6.0 | Electron-Donating (+I) |

| 4-Nitropyridine | -NO₂ | 1.61 | Electron-Withdrawing (-I, -M) |

| 4-Chloropyridine | -Cl | 3.83 | Electron-Withdrawing (-I, +M) |

Data compiled from various sources, with the value for this compound estimated based on trends for alkylpyridines. dergipark.org.trcdnsciencepub.com The table clearly shows that electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

In kinetic studies, the electron-donating nature of the 4-hexyl group would be expected to accelerate the rate of electrophilic substitution (if it were to occur) and decelerate the rate of nucleophilic substitution on the ring compared to unsubstituted pyridine. cdnsciencepub.comrsc.org

Derivatization and Functionalization of 4 Hexylpyridine

Synthesis of Substituted Pyridine (B92270) Derivatives with Tuned Properties

The synthesis of substituted 4-hexylpyridine derivatives allows for the fine-tuning of electronic and steric properties. A key strategy involves the dearomatization of the pyridine ring to form intermediates like alkylidene dihydropyridines (ADHPs), which act as "soft" nucleophiles. yorku.ca This approach facilitates mild and selective functionalization. For instance, the conversion of 4-alkylpyridines to ADHPs enables subsequent reactions such as palladium-catalyzed allylation. yorku.ca

Another powerful method is the Minisci-type reaction, which allows for decarboxylative alkylation at the C-4 position of the pyridine ring. acs.org This technique is operationally simple, scalable, and can be applied early in a synthetic route using native pyridine, representing a strategic departure from its traditional use in late-stage functionalization. acs.org Visible-light-mediated, three-component reactions have also been developed, allowing for the 1,2-alkylpyridylation of alkenes using alkylboronic acids as radical precursors to generate structurally diverse 4-alkylpyridines. scilit.com

Furthermore, a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates provides a distinct pathway to construct 4-alkylpyridines. researchgate.net This method effectively couples a variety of substituted pyridines with different aldehydes. researchgate.net The properties of the final derivatives can be systematically tuned by incorporating electron-donating or electron-withdrawing groups. For example, in related polypyridyl complexes, adding functionalities like methoxy (B1213986) (–OCH3) or bromine (–Br) to the pyridine ligands systematically alters the redox potentials and excited-state energies of the molecule. researchgate.net

Table 1: Selected Methods for Synthesizing 4-Alkylpyridine Derivatives This table is interactive. Click on the headers to sort.

| Method | Description | Key Features |

|---|---|---|

| Alkylidene Dihydropyridine (B1217469) (ADHP) Intermediates | Involves "soft-enolization" to form ADHPs, which then act as nucleophiles in subsequent reactions like allylation or conjugate addition. yorku.ca | Mild, selective, enables functionalization that is otherwise difficult. yorku.ca |

| Minisci-Type Alkylation | A radical substitution reaction that allows for the direct C-4 alkylation of pyridines using carboxylic acids as alkyl donors. acs.org | Operationally simple, scalable, applicable to native pyridine. acs.org |

| Wittig Olefination Sequence | Utilizes dearomatized pyridylphosphonium ylides in a Wittig reaction followed by rearomatization to yield 4-alkylated pyridines. researchgate.net | Broad substrate scope, compatible with various pyridines and aldehydes. researchgate.net |

| Photocatalyzed Three-Component Reaction | A visible-light-mediated reaction involving an alkylboronic acid, 4-cyanopyridine (B195900), and an olefin to achieve simultaneous alkylation and pyridination. scilit.com | Mild conditions, broad substrate scope, scalable. scilit.com |

Creation of Multifunctionalized Dihydropyridinones and Pyridines

The creation of more complex, multifunctionalized pyridine derivatives often leverages versatile intermediates. Alkylidene dihydropyridines (ADHPs), formed from 4-alkylpyridines like this compound, are particularly useful for this purpose. yorku.ca These intermediates can participate in conjugate addition reactions. yorku.ca For example, ADHPs can add to α,β-unsaturated ketones that have been activated by a silyl (B83357) triflate, leading to the formation of new carbon-carbon bonds and more elaborate molecular structures. yorku.ca

This reactivity allows for the synthesis of complex heterocyclic systems. Research has explored the addition of ADHPs to protonated pyridines, which, followed by a transfer hydrogenation step, can unite a piperidine (B6355638) and a pyridine ring through a single carbon atom. yorku.ca Such strategies are instrumental in building multifunctional molecules from simpler 4-alkylpyridine precursors.

N-Oxide Formation and Related Reactions (e.g., this compound N-oxide)

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form this compound N-oxide. This transformation significantly alters the electronic character of the molecule, making the pyridine ring more electron-deficient and activating the C-2 and C-4 positions for nucleophilic attack. scripps.edu The formation of pyridine N-oxides is typically achieved by treating the parent pyridine with a peroxy acid. wikipedia.org Common oxidizing agents include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. orgsyn.orgbme.hu The reaction involving peracetic acid and pyridine is exothermic and is generally maintained at around 85°C. orgsyn.org For other pyridine derivatives, reactions with hydrogen peroxide in acetic acid have achieved high conversion (91.5%) at 130°C in a microreactor setup. bme.hu

Once formed, pyridine N-oxides are versatile intermediates for further functionalization. scripps.edu For example, treatment with phosphorus oxychloride can introduce a chlorine atom at the C-2 or C-4 position. wikipedia.org Another significant transformation is the Polonovski rearrangement, where the N-oxide is treated with an anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) to typically yield 2-acetoxy or 2-hydroxypyridine (B17775) derivatives. bme.hu

Table 2: Common Reagents for Pyridine N-Oxidation This table is interactive. Click on the headers to sort.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Peracetic Acid | Acetic acid solvent, temperature controlled around 85°C. orgsyn.org | A common and effective method for pyridine N-oxide synthesis. orgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Often used in solvents like dichloromethane (B109758) (DCM). bme.hu | A popular and selective oxidizing reagent. bme.hu |

| Hydrogen Peroxide / Acetic Acid | Reaction is performed in acetic acid, often at elevated temperatures (e.g., 130°C). bme.hu | An alternative, environmentally conscious method. bme.hu |

| Peroxybenzoic Acid | The original reagent used for the first synthesis of pyridine N-oxide. wikipedia.org | Historically significant. wikipedia.org |

Structural Modifications and Stereochemical Control in Derivatization

Achieving stereochemical control during the derivatization of 4-alkylpyridines is an area of active research, though it can be challenging. One approach involves the enantioselective functionalization of the alkyl side chain. For example, efforts have been made to achieve enantioselective allylation of 4-alkylpyridines via the corresponding alkylidene dihydropyridine (ADHP) intermediates using optically active ligands, although this has been met with limited success, showing low enantioselectivity. yorku.ca

A different strategy focuses on the dearomatization of the pyridine ring itself. Chiral copper hydride (CuH) complexes have been shown to catalyze the enantioselective C-C bond-forming dearomatization of pyridines. researchgate.net This method operates directly on the free heterocycle at room temperature and represents one of the few techniques available for the enantioselective 1,4-dearomatization of such compounds. researchgate.net The resulting enantioenriched dihydropyridine intermediates can then be derivatized in one-pot syntheses to produce a variety of chiral piperidines and pyridines. researchgate.net These methods highlight the ongoing development of sophisticated catalytic systems to control the three-dimensional structure of this compound derivatives.

Catalytic Applications of 4 Hexylpyridine and Its Complexes

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, 4-hexylpyridine serves as an ancillary ligand, modulating the properties of a catalytically active metal center. nih.govlkouniv.ac.in It participates in the formation of transition metal complexes that catalyze a variety of organic transformations. nih.govacs.org

A notable example is its use in a palladium-catalyzed catalytic system, alongside a Xantphos ligand, for the methoxycarbonylation of 1,3-butadiene. researchgate.netresearchgate.net Optimization of this system, which includes this compound, led to the production of methyl 3-pentenoate with a high yield (82%) and purity (99.8%). researchgate.netresearchgate.netcolab.ws The presence of pyridine-based ligands can be crucial; for instance, in some palladium-catalyzed aerobic alcohol oxidations, the catalyst shows no turnover without pyridine (B92270). nih.gov

The coordination of this compound to a metal center occurs through the lone pair of electrons on the nitrogen atom, which acts as a Lewis base donating to the Lewis acidic metal ion. acs.org This forms a coordinate covalent bond. acs.org Pyridine and its derivatives are generally classified as monodentate, L-type ligands that are considered intermediate in the hard-soft acid-base (HSAB) theory. acs.org The stability of the resulting metal complex is influenced by several factors:

Nature of the Metal Ion: The charge density, size, and electronic configuration of the metal ion affect the strength of the metal-ligand bond.

The Chelate Effect: While this compound itself is a monodentate ligand, it is often used in complex systems that may include multidentate (chelating) ligands. Chelated complexes exhibit enhanced thermodynamic stability compared to complexes with analogous monodentate ligands.

Steric Effects: The hexyl group on the pyridine ring introduces steric bulk. This can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the catalytic site to substrates.

Solvent Effects: The long alkyl chain of this compound increases its lipophilicity, improving the solubility and stability of the catalyst complex in nonpolar organic solvents. researchgate.net

The stability of palladium complexes is crucial for their catalytic longevity. For example, certain PCP pincer-type palladium complexes have been shown to be active at high temperatures (up to 140 °C) for extended periods, achieving very high turnover numbers. scielo.org.mx

The ligands coordinated to a metal center are pivotal in determining the catalyst's performance. By modifying the steric and electronic environment of the metal, ligands like this compound can significantly influence the selectivity, activity, and lifetime of a catalyst. researchgate.net

Selectivity: The steric hindrance provided by the hexyl group can control the regioselectivity of a reaction by dictating how a substrate approaches the metal center. For instance, in palladium-catalyzed C-H acetoxylation of 1,2-dichlorobenzene, changing the catalyst from Pd(OAc)₂ alone to a Pd(OAc)₂/pyridine system altered the site selectivity of the reaction. umich.edu Similarly, methods have been developed for the selective C-4 alkylation of pyridines and the selective dehydrogenation of 4-alkylpyridines, highlighting the precise control achievable. acs.orgresearchgate.net

Activity: Ligands can enhance catalytic activity. While many common ligands can inhibit certain palladium-catalyzed C-H oxidation reactions, specific pyridine-based systems have shown remarkable activity. umich.edu A Pd(OAc)₂/pyridine catalyst system demonstrated high activity for C-H acetoxylation over several days. umich.edu The choice of ligand can be the difference between a sluggish reaction and an efficient one.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify catalyst efficiency. TON represents the number of moles of substrate converted per mole of catalyst before it becomes deactivated. TOF is the TON per unit of time. High TON and TOF values are desirable for industrial applications. Palladium catalysts with pyridine-type ligands have achieved exceptionally high TONs. In the amination of 2-bromopyridine, a TON of 196,000 was observed. nih.gov In another instance of C-H acetoxylation, a palladium/pyridine catalyst achieved a TON of 4,756, which was noted as the highest reported for that specific type of reaction at the time. umich.edu

Table 1: Performance of Palladium Catalysts with Pyridine-Type Ligands in Select Reactions

Reaction Catalyst System Substrate Key Performance Metric Reference Amination Pd(OAc)₂ / CyPF-t-Bu 2-Bromopyridine Turnover Number (TON): 196,000 lkouniv.ac.in C-H Acetoxylation Pd(OAc)₂ / Pyridine Benzene (B151609) Turnover Number (TON): 4,756 researchgate.net Methoxycarbonylation Pd(cod)Cl₂ / Xantphos / this compound 1,3-Butadiene Yield: 82%, Purity: 99.8% [20, 23] Heck Coupling Pd(II)-PCP Pincer Complex Iodobenzene Turnover Number (TON): up to 500,000

Metal-Ligand Coordination Chemistry and Stability

Heterogeneous Catalysis involving Pyridine Moieties

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. lkouniv.ac.inchemisgroup.us Pyridine moieties, including derivatives like this compound, can be incorporated into heterogeneous catalysts by immobilizing them on solid supports. acs.orgnih.gov

This is commonly achieved by grafting or coordinating pyridine-containing ligands to materials with high surface areas, such as silica, alumina, polystyrene resins, or metal-organic frameworks (MOFs). acs.orgmdpi.comspringernature.comprinceton.edu For example, dirhodium tetracarboxylate catalysts have been effectively immobilized on polystyrene resins functionalized with pyridine groups. acs.orgnih.gov This immobilization can be due to a combination of direct ligand coordination to the metal center and encapsulation within the polymer matrix. nih.gov

Pyridine itself is also widely used as a probe molecule in techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) to characterize the nature and number of acid sites (both Brønsted and Lewis) on the surface of solid acid catalysts like supported aluminum bromide on silica. mdpi.com The interaction of pyridine with the surface provides a spectroscopic signature that distinguishes between different types of active sites. mdpi.com The thermal stability of these acid sites can also be studied by observing the pyridine DRIFTS spectra at various temperatures. mdpi.com

Photocatalysis and Photoelectrochemical Systems

Pyridine derivatives have found significant application in photocatalysis and photoelectrochemical cells (PECs), particularly in systems designed for solar fuel production, such as water splitting. researchgate.netcjcatal.com In these systems, pyridine-based molecules can act as stable anchoring groups, attaching photosensitizers (dyes) or molecular catalysts to the surface of semiconductor materials like titanium dioxide (TiO₂). researchgate.netcjcatal.com This anchoring strategy has proven superior in aqueous media compared to other common anchors, providing enhanced stability. researchgate.net

In dye-sensitized photoelectrochemical cells (DSPECs), a photoanode can be constructed by co-loading a dye and a water oxidation catalyst onto a TiO₂ film. cjcatal.com The addition of pyridine derivatives as surface additives has been shown to increase the resulting photocurrent by up to 42%. cjcatal.com The electronic properties of the pyridine ring, modified by substituents, can be tuned to optimize performance. cjcatal.com For instance, a photoanode modified with 4-hydroxypyridine (B47283) produced a significant photocurrent density under simulated sunlight. cjcatal.com

Photoinduced electron transfer (PET) is the fundamental process in photocatalysis. mdpi.comcore.ac.uknih.gov When a photosensitizer absorbs light, it is promoted to an excited state, making it a more potent electron donor or acceptor. nih.gov In DSPECs, the excited dye injects an electron into the conduction band of the semiconductor (e.g., TiO₂). researchgate.netcjcatal.com

A critical challenge in these systems is the back-electron transfer, where the injected electron recombines with the oxidized dye, representing an energy-wasting pathway. researchgate.net Surface-bound pyridine derivatives can effectively suppress this charge recombination. researchgate.netcjcatal.com Spectroscopic and impedance studies have revealed that pyridines can retard the back-electron transfer from the TiO₂ conduction band to the oxidized dye, which is a primary reason for the observed improvement in photocurrents. researchgate.netcjcatal.com The pyridine moiety can act as an electron transfer relay, mimicking components of natural photosynthesis and facilitating efficient charge separation. rsc.orgnih.gov The photoreaction of pyridine with certain amines proceeds via an electron transfer from the amine to an excited state of the pyridine. This ability to participate in and mediate electron transfer events is central to its role in photocatalytic systems. iupac.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula or Abbreviation This compound C₁₁H₁₇N Palladium(II) acetate Pd(OAc)₂ 1,3-Butadiene C₄H₆ Methyl 3-pentenoate C₆H₁₀O₂ Xantphos C₃₉H₃₂OP₂ Titanium dioxide TiO₂ 1,2-Dichlorobenzene C₆H₄Cl₂ 2-Bromopyridine C₅H₄BrN Iodobenzene C₆H₅I Aluminum bromide Al₂Br₆ or AlBr₃ Silica SiO₂ Polystyrene (C₈H₈)n Pyridine C₅H₅N 4-Hydroxypyridine C₅H₅NO

4 Hexylpyridine in Advanced Materials Science

Applications in the Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. wiley-vch.de They are considered "designer solvents" because their properties can be finely tuned by modifying the structure of their constituent cations and anions. wiley-vch.de 4-Hexylpyridine is a key precursor in the synthesis of pyridinium-based ILs, which fall under the category of aprotic ILs. researchgate.net

The synthesis involves the quaternization of the nitrogen atom in the pyridine (B92270) ring with an alkyl halide, a process that creates an N-alkylpyridinium cation. For instance, reacting this compound with alkyl bromides yields N-alkyl-4-hexylpyridinium bromides. researchgate.net Specifically, the reaction of pyridine derivatives with n-hexyl halides can produce N-hexylpyridinium cations. researchgate.netcapes.gov.br These cations, when paired with various anions like tetrafluoroborate (B81430) ([BF4]−), hexafluorophosphate (B91526) ([PF6]−), or bis(trifluoromethylsulfonyl)imide ([NTf2]−), form ILs with distinct physicochemical properties. researchgate.netmdpi.com

The properties of these ILs, such as viscosity, conductivity, and thermal stability, are highly dependent on the structure of both the cation and the anion. researchgate.net The presence of the hexyl group on the pyridine ring influences these properties, contributing to the tunability that makes ILs attractive for various applications. wiley-vch.de Pyridinium-based ILs have been investigated for industrial processes, including their use as solvents for catalysts in biphasic reactions to improve catalyst recovery and product purity. mdpi.com

Table 1: Properties and Classification of Pyridinium-Based Ionic Liquids

| Cation Family | Classification | Common Anions | Key Properties | Industrial Relevance |

| Alkyl-pyridinium | Aprotic Ionic Liquid researchgate.net | [BF4]−, [PF6]−, [NTf2]−, Halides researchgate.netresearchgate.net | High thermal stability, negligible vapor pressure, high ionic conductivity. wiley-vch.demdpi.com | Solvents in catalysis, lubricants, battery components. mdpi.com |

Conjugated Polymers and Optoelectronic Materials (e.g., poly(6-hexylpyridine-2,5-diyl))

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comnih.govresearchgate.net

Poly(6-hexylpyridine-2,5-diyl) is a notable conjugated polymer derived from a hexylpyridine monomer. acs.orgoup.com Due to the electron-accepting nature of the pyridine ring, polypyridines such as poly(6-hexylpyridine-2,5-diyl) are easily reduced and function as n-type electrically conducting materials. oup.com This contrasts with many other common conjugated polymers like polythiophenes, which are typically p-type conductors. oup.com The synthesis of regioregular, head-to-tail poly(6-hexylpyridine-2,5-diyl) has been successfully achieved through organometallic polycondensation methods using Ni(II) complexes as catalysts, achieving a high regioregularity of over 95%. oup.com This structural control is crucial for optimizing the polymer's electronic and optical properties. oup.com

The development of such n-type conducting polymers is considered a key step in constructing all-polymer electronic devices, including diodes and electroluminescent devices. oup.com

Elucidation of Electrical and Optical Properties in Polymeric Systems

The electrical and optical properties of conjugated polymers are central to their function in optoelectronic devices. rsc.org Poly(6-hexylpyridine-2,5-diyl) and related polymers exhibit properties that are directly linked to their molecular structure.

Electrical Properties: The defining electrical characteristic of poly(6-hexylpyridine-2,5-diyl) is its n-type conductivity. acs.orgoup.com This means that charge transport is mediated by electrons, a property conferred by the electron-deficient pyridine units in the polymer backbone. oup.com This n-type behavior makes it a valuable material for creating p-n junctions in organic electronic devices when paired with a p-type polymer.

Optical Properties: The optical properties of these polymers are characterized by their absorption and emission of light. A related polymer, poly(2-ethynyl-N-hexylpyridinium bromide), which also features a conjugated backbone with N-hexylpyridyl moieties, has been studied for its photoluminescence. capes.gov.br The photoluminescence spectra of this polymer and its iodide analogue show emission peaks at 603 nm and 611 nm, respectively. capes.gov.br These emissions correspond to photon energies of 2.06 eV and 2.03 eV, indicating their potential for use in light-emitting applications. capes.gov.br The optical band gap is a critical parameter for these materials, and for many conducting polymers, it falls within a range suitable for semiconductor device design. rsc.orgvibgyorpublishers.org

Table 2: Electro-Optical Properties of Hexyl-Substituted Pyridine-Based Conjugated Polymers

| Polymer | Property Type | Measured Value | Significance |

| Poly(6-hexylpyridine-2,5-diyl) | Electrical | n-type conductor. acs.orgoup.com | Essential for organic p-n junctions and all-polymer electronic devices. oup.com |

| Poly(2-ethynyl-N-hexylpyridinium bromide) | Optical (Photoluminescence) | Peak at 603 nm (2.06 eV). capes.gov.br | Suitable for applications in organic light-emitting devices (OLEDs). capes.gov.br |

| Poly(2-ethynyl-N-hexylpyridinium iodide) | Optical (Photoluminescence) | Peak at 611 nm (2.03 eV). capes.gov.br | Demonstrates tunability of optical properties through counter-ion selection. capes.gov.br |

Investigation of Liquid Crystalline Materials based on Pyridine Derivatives

Liquid crystals (LCs) are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. alternator.science They exhibit the fluidity of a liquid but with a degree of molecular order, leading to anisotropic properties. alternator.scienceiosrjournals.org The molecular structure of the constituent compounds, known as mesogens, is key to forming a liquid crystal phase (mesophase). iosrjournals.org

Pyridine derivatives, including those substituted with a hexyl group, have been investigated as components of liquid crystalline materials. researchgate.net The general structure of a mesogen consists of a rigid core and flexible side chains. iosrjournals.org In this context, the pyridine ring acts as part of the rigid core, while the hexyl group provides the necessary flexible tail. The presence of long alkyl tails is often crucial for the formation of mesophases. researchgate.net

Research into 2,5-disubstituted pyridine derivatives has explored their physicochemical properties and structure-property relationships. researchgate.net Specific compounds like phenyl 5-n-hexylpyridine-2-carboxylate have been synthesized and identified as having liquid crystal properties suitable for display applications. google.com The ability of these molecules to self-organize into ordered yet fluid phases allows for the manipulation of their optical properties with external fields, which is the fundamental principle behind liquid crystal displays (LCDs). alternator.science The study of these materials involves characterization techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the specific textures of the liquid crystal phases. iosrjournals.org

Supramolecular Chemistry Involving 4 Hexylpyridine Scaffolds

Design and Self-Assembly of Supramolecular Architectures

The self-assembly of molecules into well-defined, larger structures is a cornerstone of supramolecular chemistry. wikipedia.org This process is governed by the information encoded in the chemical structure of the assembling components and the nature of their non-covalent interactions. In the context of 4-hexylpyridine, its amphiphilic character allows for a variety of self-assembly motifs.

Coordination-driven self-assembly is a powerful strategy for constructing discrete and often highly symmetric supramolecular structures. nih.govfrontiersin.org This approach utilizes metal ions to direct the assembly of organic ligands. While direct examples involving this compound are not prevalent in the provided search results, the principles can be applied. For instance, pyridine-containing ligands are widely used in the formation of metallo-macrocycles and cages. nih.govnih.gov The hexyl chain of this compound could influence the solubility and packing of such assemblies.

Concentration can be a critical factor in determining the outcome of a self-assembly process. nih.govresearchgate.net For example, some terpyridine-based systems can form different architectures, such as a bis-rhombus or a tetrahedron, depending on the concentration of the solution. nih.govresearchgate.net This highlights the dynamic and responsive nature of supramolecular systems.

The formation of porphyrin-based self-assemblies is another area where pyridine (B92270) derivatives are relevant. Porphyrins can self-assemble into various nanostructures like nanosheets and nanorods through π-π interactions and other non-covalent forces. mdpi.com Pyridyl-substituted porphyrins are used in these constructions, and the hexyl group in this compound could be used to tune the solubility and influence the morphology of the resulting assemblies. mdpi.com

Host-Guest Complexation and Noncovalent Interactions

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org This recognition is mediated by non-covalent interactions. wikipedia.org

In one study, the host-guest complexation of various aromatic N-oxides with a C-hexyl-2-bromoresorcinarene (a type of calixarene) was investigated. beilstein-journals.org While this compound N-oxide was not explicitly mentioned as a guest, the study provides insights into the types of interactions that would be involved. The binding of guests within the host's cavity was driven by C-H···π interactions between the guest and the aromatic rings of the host. beilstein-journals.org The flexible hexyl chains on the lower rim of the resorcinarene (B1253557) host were found to create a highly adaptable cavity capable of accommodating a variety of guests. beilstein-journals.org

The study of ureidopyrimidine derivatives as hosts for guests like 2,6-diaminopyridine (B39239) also demonstrates the principles of host-guest complexation. mdpi.com The formation of hydrogen bonds between the host and guest is a key driving force in these systems. mdpi.com The introduction of a pyridyl substituent on the host molecule was shown to significantly influence the conformational equilibrium and the binding of the guest. mdpi.com

The primary non-covalent interactions relevant to this compound in host-guest systems include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems.

Hydrophobic Interactions: The hexyl chain can interact with other nonpolar groups or be expelled from a polar solvent, driving association.

C-H···π Interactions: The C-H bonds of the hexyl chain or the pyridine ring can interact with the electron cloud of an aromatic ring. beilstein-journals.org

Role in Functional Supramolecular Assemblies and Materials

The self-assembly of this compound and related structures can lead to materials with specific functions. These functions arise from the collective properties of the organized assembly rather than the individual molecules.

Supramolecular assemblies can be designed to have applications in various fields, including catalysis, sensing, and medicine. wikipedia.orgnih.gov For example, the creation of porous materials from the self-assembly of macrocycles can lead to applications in separations and catalysis. eurekalert.org The pores within these materials can be tailored to selectively adsorb certain molecules. eurekalert.org The incorporation of this compound into such systems could be used to modify the properties of the pores, for instance, by introducing a degree of hydrophobicity with the hexyl chains.

In the context of photocatalysis, self-assembled porphyrin nanostructures have shown enhanced catalytic activity compared to their monomeric counterparts. mdpi.com The organized arrangement of the porphyrin units in the assembly facilitates processes like charge separation and transfer. mdpi.com Pyridyl-functionalized porphyrins are integral to some of these systems, and the use of this compound-like moieties could influence the self-assembly process and the resulting material's properties. mdpi.com

Furthermore, supramolecular gels, formed from the self-assembly of small molecules into fibrillar networks, are another class of functional materials. google.com These materials have potential applications in areas like drug delivery and regenerative medicine. google.com The amphiphilic nature of this compound makes it a candidate for a component in such gel-forming systems, where the balance of intermolecular forces dictates the stability and properties of the gel.

Computational and Theoretical Studies of 4 Hexylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgresearchgate.netnih.govarxiv.orgmdpi.com It is widely employed to determine optimized molecular geometries, where the total energy of the molecule is minimized by adjusting the positions of its atoms. rsc.orgresearchgate.netmdpi.com This process yields the most stable three-dimensional arrangement of the molecule and provides key data on bond lengths, bond angles, and dihedral angles.

For 4-Hexylpyridine, a DFT calculation, likely using a functional such as B3LYP or PBE0 with a basis set like 6-311G(d,p), would first establish its ground-state optimized geometry. nih.gov The results would reveal the precise bond lengths within the pyridine (B92270) ring and the hexyl chain, as well as the angles defining their connection and the chain's conformation. Such calculations have been performed for numerous substituted pyridines, providing insight into how different functional groups affect the geometry of the pyridine ring. rsc.orgnih.gov

Beyond geometry, DFT calculations elucidate the electronic structure. This includes the distribution of electron density, which is fundamental to understanding a molecule's properties. For instance, DFT investigations have been central to understanding the reaction mechanisms for the synthesis of various 4-substituted pyridine derivatives. acs.orgnih.gov These studies calculate the energies of reactants, transition states, and products to map out the most favorable reaction pathways. A DFT study on the palladium-catalyzed allylation of 4-alkylpyridines successfully used this approach to understand the reaction mechanism and functional group tolerance. nih.gov

A typical output for a DFT geometry optimization includes the final energy and the converged geometric parameters. While specific data for this compound is not published, the table below shows an example of optimized parameters that would be generated.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound. This table is illustrative and does not represent published data.

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-N Bond Lengths | Average C-N bond distance in the pyridine ring | ~1.34 Å |

| C-C Bond Lengths (Ring) | Average C-C bond distance in the pyridine ring | ~1.39 Å |

| C-C Bond Length (Chain) | Average C-C single bond distance in the hexyl chain | ~1.53 Å |

| C-H Bond Lengths | Average C-H bond distance | ~1.09 Å |

| C-C-N Bond Angle | Angle within the pyridine ring | ~123.8° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. acs.orgtandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acs.orgnih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, specifically having significant density on the nitrogen atom and the π-system. The LUMO would also be associated with the π-system of the pyridine ring. The electron-donating hexyl group would slightly raise the energy of the HOMO compared to unsubstituted pyridine.

The HOMO-LUMO gap is a key parameter derived from these calculations. For comparison, a DFT study on 4-pyridinecarbohydrazide calculated the HOMO-LUMO energy gap to be a specific value that indicates its relative stability. nih.gov Similarly, studies on other pyridine derivatives show how substituents influence these energies. lew.ro

Table 2: Example Frontier Molecular Orbital Energies for Substituted Pyridines. This table presents data from related compounds to illustrate typical values and is not specific to this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | acs.org |

| p-aminoaniline | - | - | 4.6019 | |

| p-nitroaniline | - | - | 3.8907 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. mdpi.commdpi.comresearchgate.net It is calculated from the total electron density and is invaluable for predicting how molecules will interact. researchgate.net The MEP map uses a color scale to represent different regions of electrostatic potential on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-zero potential. rsc.orgresearchgate.net

An MEP map of this compound would clearly show the most reactive sites. The region around the nitrogen atom's lone pair of electrons in the pyridine ring would be colored red, indicating it is the primary site for electrophilic attack and hydrogen bonding. researchgate.net The hydrogen atoms of the molecule, particularly those on the pyridine ring, would be in bluish regions, signifying positive potential. The alkyl (hexyl) chain, being largely nonpolar, would be represented by green or light yellow.

This analysis is crucial for understanding intermolecular interactions. For instance, in studies of other molecules, MEP maps have been used to predict reactive sites for electrophilic and nucleophilic attack and to understand hydrogen bonding interactions. acs.orgresearchgate.net The MEP surface of 4-Phenylpyrimidine (4-PPy) shows that the nitrogen atoms contain the nucleophilic part of the molecule, making them suitable for reactions with negatively charged species. rsc.org

Table 3: Color Representation in a Typical MEP Map and Predicted Regions for this compound.

| Color | Electrostatic Potential | Predicted Region on this compound |

|---|---|---|

| Red | Most Negative (Electron-Rich) | Around the Nitrogen lone pair |

| Orange/Yellow | Moderately Negative | Pyridine ring π-system |

| Green | Neutral | Hexyl chain (C-C, C-H bonds) |

Molecular Dynamics (MD) Simulations for Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. acs.orgdovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with other molecules, such as solvents or biological macromolecules. arxiv.org

For this compound, MD simulations could be used to study its behavior in different environments. For example, a simulation of this compound in water could reveal how the hydrophobic hexyl chain and the polar pyridine headgroup interact with water molecules. Such simulations have been performed on pyridine and 4-ethylpyridine (B106801) to study their distribution and orientation at an octane/water interface. researchgate.net Another study used MD simulations combined with neutron scattering experiments to show that pyridine has a significant tendency to aggregate in aqueous solutions. acs.orgnih.gov

MD simulations are also used to understand the binding of molecules to larger targets, like proteins. nih.gov The stability of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, can be evaluated over the course of the simulation. nih.gov A study on 4-mercaptoethyl-pyridine (a different molecule) used MD simulations to investigate its binding interactions with the Fc fragment of an antibody (IgG), verifying a mechanism involving hydrophobic interactions for binding and electrostatic repulsion for elution. nih.gov

Table 4: Potential Applications of MD Simulations for this compound.

| Simulation Type | Information Gained | Example from Related Systems |

|---|---|---|

| This compound in Water | Solvation structure, aggregation behavior, orientation of hexyl chain | Pyridine shows a propensity to aggregate in aqueous solution. acs.orgnih.gov |

| This compound at an Oil/Water Interface | Molecular orientation, partitioning between phases | 4-Ethylpyridine orientation and distribution at an octane/water interface has been studied. researchgate.net |

Quantum Chemical Descriptors and Structure-Activity Relationship Studies

Quantum chemical descriptors are numerical values calculated from the wave function of a molecule that quantify its electronic and geometric properties. acs.org These descriptors include energies (like HOMO and LUMO), charges on atoms, dipole moment, polarizability, and various reactivity indices (electronegativity, chemical hardness, etc.). nih.gov These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. mdpi.comajrconline.orgmobt3ath.com QSAR/QSPR models attempt to find a statistically significant correlation between these calculated descriptors and an experimentally observed biological activity or physical property. mdpi.comtandfonline.comajrconline.org

For this compound, a set of quantum chemical descriptors could be calculated using DFT or other methods. The lipophilicity, a key property for drug design, is strongly influenced by the hexyl chain and can be correlated with descriptors like the octanol-water partition coefficient (logP), which can be calculated computationally. researchgate.net QSAR studies on various pyridine derivatives have successfully correlated descriptors with activities like antibacterial, anticancer, and anti-inflammatory effects. dovepress.comajrconline.org For example, a QSAR study on N-Substituted [5-(1H-1,2,4-triazol-5-yl)pyridine-2-YL]methanimine derivatives found that lipophilic and steric parameters were prerequisites for antibacterial activity. ajrconline.org

Table 5: Common Quantum Chemical Descriptors and Their Relevance for this compound.

| Descriptor | Definition | Predicted Influence for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |

| Dipole Moment (μ) | Measure of the net molecular polarity. | The pyridine ring creates a significant dipole, influenced by the nonpolar hexyl group. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Contributes to van der Waals interactions. |

| logP | Octanol-water partition coefficient. | A key measure of lipophilicity; expected to be high due to the hexyl chain. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution; related to HOMO-LUMO gap. | A larger gap implies greater hardness and lower reactivity. |

Mechanistic Insights from Computational Modeling (e.g., Artificial Force-Induced Reaction methods)

Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is crucial for controlling and optimizing chemical synthesis. Computational modeling provides indispensable insights into reaction mechanisms that are often difficult or impossible to obtain experimentally. Methods like DFT are used to locate transition states (the highest energy point along a reaction coordinate) and intermediates. rsc.org

A more advanced technique for automatically exploring complex reaction pathways is the Artificial Force-Induced Reaction (AFIR) method. researchgate.netnih.govajrconline.org The AFIR method works by applying a virtual force between reactant molecules to push them together, systematically exploring potential reaction pathways without prior assumptions about the mechanism. ajrconline.org This allows for the discovery of both expected and unanticipated reaction routes and transition states.

While no AFIR studies on this compound have been reported, the method has been applied to understand complex reactions involving other substituted pyridines. In one notable example, the mechanism of an iron-catalyzed cross-coupling reaction to form 2-hexylpyridine (B72077) was studied using DFT and the multicomponent AFIR (MC-AFIR) method. core.ac.uk This computational approach successfully rationalized the full catalytic cycle, which included C-Cl activation, transmetalation, and C-C bond formation steps. core.ac.uk Similarly, DFT calculations have been used to elucidate the mechanism of synthesizing 4-substituted pyridines via pyridine-boryl radicals, providing strong evidence for a proposed radical addition/coupling pathway. acs.orgnih.gov Applying these methods to reactions involving this compound could reveal detailed mechanistic information, such as the precise nature of transition states in its synthesis or functionalization.

Environmental Fate and Degradation Pathways of 4 Hexylpyridine

Biodegradation Mechanisms by Microorganisms

The biodegradation of pyridine (B92270) and its derivatives is a critical process for their removal from the environment. tandfonline.com Microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and nitrogen. tandfonline.comnih.gov While direct studies on 4-Hexylpyridine are limited, the degradation mechanisms can be inferred from research on other alkylpyridines. researchgate.netnih.gov Generally, the presence of an alkyl group can alter the biodegradability of the pyridine ring. tandfonline.comnih.gov

Role of Hydroxylated Intermediates in Microbial Degradation

The aerobic degradation of many pyridine derivatives is initiated by hydroxylation, a reaction catalyzed by microbial enzymes like monooxygenases or dioxygenases. researchgate.netresearchgate.net This initial step introduces a hydroxyl group onto the pyridine ring, which is a crucial activation step that destabilizes the aromatic system and facilitates subsequent ring cleavage. tandfonline.comresearchgate.net Bacteria have been shown to degrade simple pyridine derivatives through pathways involving hydroxylated intermediates. researchgate.net

For this compound, two primary sites are available for initial oxidative attack: the pyridine ring and the hexyl side chain.

Ring Hydroxylation: Microorganisms can introduce a hydroxyl group at one of the open positions on the pyridine ring, forming a hydroxylated this compound derivative. This is a common strategy for degrading aromatic compounds. researchgate.net

Side-Chain Oxidation: Alternatively, the hexyl group can be oxidized. nih.gov This can occur at the terminal methyl group (ω-oxidation) to form an alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. Sub-terminal oxidation is also a possible pathway.

Following initial hydroxylation, the resulting intermediates undergo further degradation, typically leading to the opening of the pyridine ring and the formation of aliphatic compounds that can be funneled into central metabolic pathways. researchgate.net

Investigation of Reductive Degradation Pathways

While oxidative pathways are common for aromatic compounds under aerobic conditions, some pyridine compounds may be degraded via initial reductive steps, particularly under anaerobic conditions. tandfonline.comosti.gov This pathway is less common than oxidation but has been observed for some pyridine derivatives, where the initial attack does not involve hydroxylated intermediates. tandfonline.com For instance, studies on pyridine-contaminated aquifers have identified anaerobic bacteria capable of mineralization. osti.gov However, the same studies noted that alkylpyridines were more resistant to degradation under these anaerobic conditions, suggesting that oxygen is often a limiting factor for their breakdown. osti.gov

Photochemical Transformations and Photodegradation Processes

Photodegradation is another significant pathway for the transformation of pyridine compounds in the environment, particularly in the atmosphere and surface waters. tandfonline.com This process can occur through direct photolysis, where the molecule absorbs UV radiation, or indirect photo-oxidation involving reactions with photochemically generated reactive species. researcher.liferesearchgate.net

The photodegradation of this compound can be influenced by several factors:

Light Absorption: The pyridine ring contains a π-electron system that can absorb UV light, potentially leading to direct photochemical reactions. researchgate.net

Reactive Species: In natural waters, indirect photodegradation is often more significant. Photochemically produced oxidants such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen play a major role in breaking down organic pollutants. espublisher.com

Environmental Conditions: The rate of photodegradation is affected by the intensity of sunlight, the presence of photosensitizing substances (like dissolved organic matter), and the pH of the water. espublisher.com

Studies on other pyridine derivatives show that photodegradation can lead to the cleavage of the side chain or the breakdown of the pyridine ring itself. For example, the photodegradation of certain pyridine-carboxylic acid derivatives resulted in the formation of pyridine-3,5-dicarboxylic acid and pyridine-3-carboxylic acid as primary products. tandfonline.com The presence of a carbonyl group or other functional groups can increase a molecule's sensitivity to light. nih.gov

Environmental Partitioning and Transport Behavior

The distribution and movement of this compound in the environment are dictated by its physicochemical properties. These properties determine how the compound partitions among air, water, soil, and biota. tandfonline.comnih.gov The behavior of pyridine compounds can be significantly affected by environmental pH due to the basic nature of the pyridine nitrogen atom. nih.gov

Key estimated physicochemical properties for this compound are summarized in the table below.

| Property | Estimated Value | Source | Implication for Environmental Fate |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₇N | thegoodscentscompany.com | Basic structural information. |

| Molecular Weight | 163.26 g/mol | thegoodscentscompany.com | Influences diffusion and volatility. |

| Water Solubility | 254.3 mg/L @ 25 °C | thegoodscentscompany.com | Indicates moderate solubility, allowing for transport in aquatic systems. |